Hymenolin

Natural Product Chemistry Medicinal Chemistry Sesquiterpene Lactone

Hymenolin (CAS 20555-05-9), also known as 11,13-dihydroparthenin, is a pseudoguaianolide sesquiterpene lactone primarily isolated from Hymenoclea salsola and Parthenium hysterophorus. It is chemically defined as (3R,3aS,6S,6aR,9aS,9bR)-6a-hydroxy-3,6,9a-trimethyl-2H,3H,3aH,4H,5H,6H,6aH,9H,9aH,9bH-azuleno[4,5-b]furan-2,9-dione, with a molecular weight of 264.32 g/mol.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 20555-05-9
Cat. No. B15341837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymenolin
CAS20555-05-9
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC2C3(C1(C=CC3=O)O)C)C
InChIInChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-10,12,18H,4-5H2,1-3H3/t8-,9+,10-,12+,14-,15+/m0/s1
InChIKeyOYBKYXUMZIXQDT-JWXRIFBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hymenolin (CAS 20555-05-9): A Defined Sesquiterpene Lactone Scaffold for Targeted Research and Development


Hymenolin (CAS 20555-05-9), also known as 11,13-dihydroparthenin, is a pseudoguaianolide sesquiterpene lactone primarily isolated from Hymenoclea salsola and Parthenium hysterophorus . It is chemically defined as (3R,3aS,6S,6aR,9aS,9bR)-6a-hydroxy-3,6,9a-trimethyl-2H,3H,3aH,4H,5H,6H,6aH,9H,9aH,9bH-azuleno[4,5-b]furan-2,9-dione, with a molecular weight of 264.32 g/mol . As an ambrosanolide-class compound, it possesses the core sesquiterpene lactone pharmacophore but features a saturated C11-C13 bond, which is a critical structural distinction from its unsaturated analogs like parthenin [1].

Why Hymenolin's Distinct Molecular Profile Prevents Simple Substitution with Common Analogs


The assumption that other sesquiterpene lactones (e.g., parthenin, coronopilin, or helenalin) are functionally equivalent to hymenolin is not supported by structural and functional data. A critical differentiator is the saturation state of the C11-C13 exocyclic double bond. In parthenin, this α-methylene-γ-lactone moiety is a reactive Michael acceptor, conferring potent but often non-selective cytotoxicity and high allergenic potential [1]. Hymenolin, as its 11,13-dihydro derivative, lacks this highly electrophilic site, which fundamentally alters its reactivity profile, biological target engagement, and potential for off-target effects [1][2]. Furthermore, as a defined chemical entity, hymenolin serves as a specific starting material in validated synthetic routes, a role that cannot be fulfilled by its structural isomers or close relatives without substantial re-optimization [3].

Hymenolin (20555-05-9): A Quantitative Comparison of Key Differentiators Against Related Analogs


Chemical Structure: Saturation of the α-Methylene-γ-Lactone Moiety

Hymenolin is structurally defined as 11,13-dihydroparthenin, differing from its close analog parthenin by the saturation of the C11-C13 exocyclic double bond [1]. This single structural modification fundamentally alters the compound's reactivity and biological profile. Parthenin's α-methylene-γ-lactone is a known Michael acceptor responsible for its high, non-selective cytotoxicity and allergenicity [2]. Hymenolin's saturated lactone lacks this electrophilic center.

Natural Product Chemistry Medicinal Chemistry Sesquiterpene Lactone

Synthetic Utility: A Validated Starting Material for Parthenin Derivatives

Hymenolin's value is underscored by its use as a key intermediate in total synthesis and derivatization studies. It has been explicitly employed as a starting material to access parthenin and its analogs [1]. A total synthesis route to both hymenolin and parthenin was established, highlighting the direct synthetic relationship [2]. Furthermore, hymenolin is used as a precursor in modern structural modification studies, being transformed into key intermediates like α-bromolactones for further derivatization [1][3].

Organic Synthesis Drug Discovery Sesquiterpene Lactone Derivatives

Biotransformation: Specific Metabolite Production Compared to Parthenin

In a comparative biotransformation study using the fungus Beauveria bassiana ATCC 7159, hymenolin and dihydrocoronopilin were identified as the known naturally occurring sesquiterpene lactone products from the metabolism of parthenin [1]. This demonstrates that hymenolin is a specific, downstream metabolite of parthenin in a fungal model, whereas parthenin is the substrate.

Biotransformation Microbial Metabolism Natural Product Chemistry

Validated Application Scenarios for Hymenolin (CAS 20555-05-9) in Research and Development


Synthesis of Parthenin Derivatives and Pseudoguaianolide Analogs

Due to its defined chemical structure and its established role as a starting material or intermediate in total synthesis routes [1][2], hymenolin is an essential procurement item for organic and medicinal chemistry laboratories focused on the synthesis of parthenin analogs or other complex pseudoguaianolides. Its use as a precursor for key intermediates like α-bromolactones provides a direct path for creating libraries of novel compounds for structure-activity relationship (SAR) studies [1].

Mechanistic Studies of Sesquiterpene Lactone Reactivity and Toxicity

Hymenolin's key structural difference—the saturated C11-C13 bond—makes it an ideal comparator compound for parthenin [3]. In studies investigating the role of the α-methylene-γ-lactone moiety in cytotoxicity, anti-inflammatory activity, or allergenicity, hymenolin can serve as a negative or differential control. Comparing the activity of parthenin with hymenolin helps researchers isolate the specific contributions of the Michael acceptor pharmacophore to a given biological effect [3][4].

Reference Standard for Phytochemical Analysis

As a known natural product from Hymenoclea salsola and Parthenium hysterophorus , hymenolin is required as an analytical reference standard for the identification and quantification of this compound in plant extracts, biological fluids, or environmental samples using techniques like HPLC and LC-MS.

Microbial Metabolism and Environmental Fate Studies

The identification of hymenolin as a specific metabolite of parthenin in Beauveria bassiana biotransformation studies [5] validates its use in research focused on the microbial degradation or modification of plant-derived sesquiterpene lactones. It can be used as a reference standard to track metabolic pathways or as a substrate for further enzymatic investigations.

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